![molecular formula C8H8F3IN2O2 B2785096 ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate CAS No. 1823843-44-2](/img/structure/B2785096.png)
ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
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Description
Molecular Structure Analysis
The molecular structure of ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate consists of an acetate moiety (CH3COO-) attached to a pyrazole ring. The pyrazole ring bears an iodo group (I) at position 4 and a trifluoromethyl group (CF3) at position 3. The ethyl group (C2H5) is attached to the acetate portion .
Mechanism of Action
The biological activity and mechanism of action of ethyl [4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate would depend on its interactions with cellular targets. Fluorine-containing compounds often exhibit unique properties due to the electronegativity of fluorine. The trifluoromethyl group’s electron-withdrawing nature may influence its biological effects .
properties
IUPAC Name |
ethyl 2-[4-iodo-3-(trifluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3IN2O2/c1-2-16-6(15)4-14-3-5(12)7(13-14)8(9,10)11/h3H,2,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKJMGJIWZMDCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C(=N1)C(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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